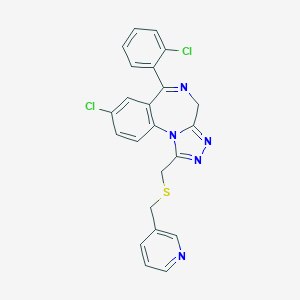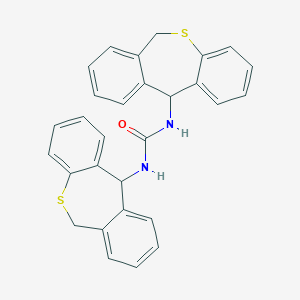
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea, also known as DBT-10, is a type of organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is not fully understood. However, studies suggest that 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells. In OLEDs and organic photovoltaic devices, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea acts as a hole-transporting and electron-transporting material, respectively, facilitating the flow of charge carriers and improving device performance.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit low toxicity and good biocompatibility in vitro. In animal studies, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit anti-tumor activity without causing significant toxicity to normal tissues. However, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exhibits several advantages for laboratory experiments, such as its ease of synthesis, good solubility in common organic solvents, and low toxicity. However, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea also exhibits some limitations, such as its sensitivity to air and moisture, which can affect its stability and performance in certain applications.
Direcciones Futuras
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has shown promising potential for various applications in medicinal chemistry, material science, and organic electronics. Future research could focus on optimizing the synthesis method of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea to improve its yield and purity, investigating its mechanism of action in more detail, and exploring its potential applications in other fields such as catalysis and sensors. Additionally, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health and to develop safe and effective drug delivery systems for its potential use in cancer therapy.
Métodos De Síntesis
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is synthesized using a specific method that involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-ol with urea in the presence of a catalyst such as sulfuric acid. The reaction yields 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea as a white crystalline solid with a melting point of around 240-242°C.
Aplicaciones Científicas De Investigación
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit promising anti-tumor activity against various cancer cell lines. In material science, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been investigated for its potential application as a hole-transporting material in organic light-emitting diodes (OLEDs). In organic electronics, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been studied for its potential application as an electron-transporting material in organic photovoltaic devices.
Propiedades
Número CAS |
74797-32-3 |
|---|---|
Nombre del producto |
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea |
Fórmula molecular |
C29H24N2OS2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
1,3-bis(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C29H24N2OS2/c32-29(30-27-21-11-3-1-9-19(21)17-33-25-15-7-5-13-23(25)27)31-28-22-12-4-2-10-20(22)18-34-26-16-8-6-14-24(26)28/h1-16,27-28H,17-18H2,(H2,30,31,32) |
Clave InChI |
JCNLVFDVRCTBMB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



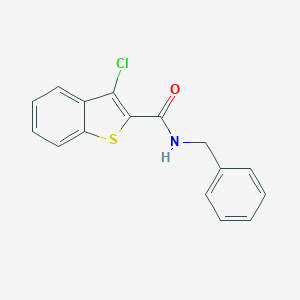
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
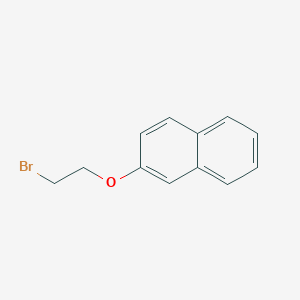
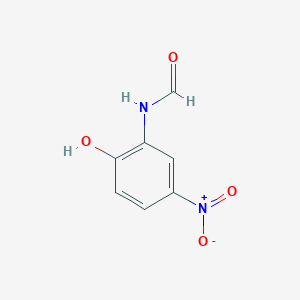
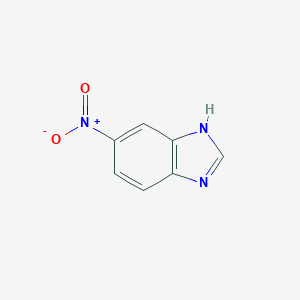
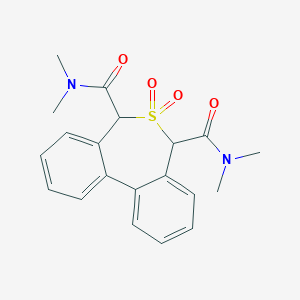
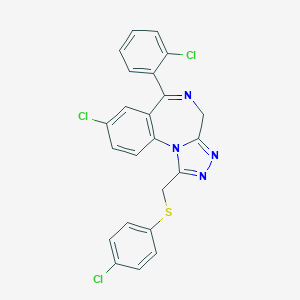
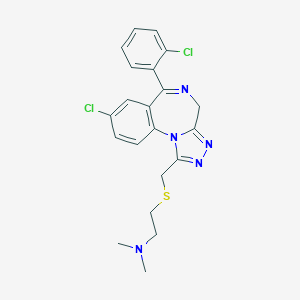
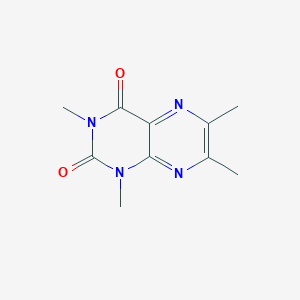
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
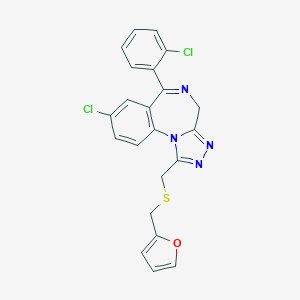
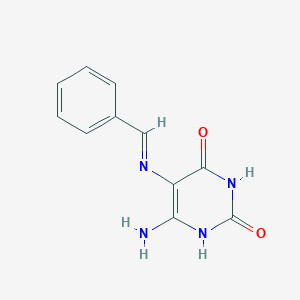
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
